molecular formula C17H19N7O2S B14001383 4-[(E)-(5,7-Dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide CAS No. 69147-37-1

4-[(E)-(5,7-Dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide

Cat. No.: B14001383
CAS No.: 69147-37-1
M. Wt: 385.4 g/mol
InChI Key: LIMVEWRCWPLBBO-UHFFFAOYSA-N
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Description

4-[(E)-(5,7-Dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide is a complex organic compound that features a diazepine ring, a pyrimidine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(5,7-Dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Diazepine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazepine ring.

    Diazotization and Coupling: The diazepine derivative is then diazotized and coupled with a pyrimidine derivative to form the azo linkage.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazepine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the azo linkage, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the diazepine ring.

    Reduction: Amines resulting from the reduction of the azo linkage.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new drugs. Its sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its azo linkage and sulfonamide group.

Mechanism of Action

The mechanism of action of 4-[(E)-(5,7-Dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group could inhibit bacterial enzymes, while the diazepine ring might interact with neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(E)-(5,7-Dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide apart is its combination of a diazepine ring, azo linkage, and sulfonamide group

Properties

CAS No.

69147-37-1

Molecular Formula

C17H19N7O2S

Molecular Weight

385.4 g/mol

IUPAC Name

4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H19N7O2S/c1-12-16(13(2)19-11-10-18-12)23-22-14-4-6-15(7-5-14)27(25,26)24-17-20-8-3-9-21-17/h3-9,16H,10-11H2,1-2H3,(H,20,21,24)

InChI Key

LIMVEWRCWPLBBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCN=C(C1N=NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C

Origin of Product

United States

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